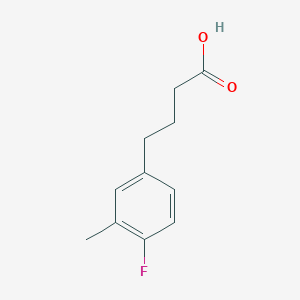

4-(4-Fluoro-3-methylphenyl)butanoic acid

Description

Overview of Phenylbutanoic Acid Derivatives in Chemical Sciences

Phenylbutanoic acid and its derivatives are a class of organic compounds characterized by a phenyl group attached to a butanoic acid chain. The position of the phenyl group on the four-carbon chain defines isomers such as 2-phenylbutanoic acid and 4-phenylbutyric acid. solubilityofthings.comnih.gov These compounds serve as valuable building blocks in organic synthesis and are investigated for their biological activities. solubilityofthings.com

4-Phenylbutyric acid, for instance, is a histone deacetylase (HDAC) inhibitor that has been studied for its potential in treating urea (B33335) cycle disorders and in cancer therapy. nih.govresearchgate.net The general structure, consisting of a hydrophobic aromatic ring and a hydrophilic carboxylic acid group, imparts a balance of properties that influences solubility and biological interactions. solubilityofthings.com Derivatives of phenylbutanoic acid are explored for a range of applications, from pharmaceuticals to materials science, often serving as intermediates in the synthesis of more complex molecules. google.comchemimpex.com

Table 1: Examples of Phenylbutanoic Acid Derivatives and Their Research Context

| Compound Name | Chemical Formula | Key Research Area |

| 2-Phenylbutanoic Acid | C₁₀H₁₂O₂ | Organic synthesis, potential anti-inflammatory applications. solubilityofthings.com |

| 4-Phenylbutyric Acid | C₁₀H₁₂O₂ | Histone deacetylase (HDAC) inhibitor, treatment of urea cycle disorders. nih.gov |

| 4-(4-Methylphenyl)-4-oxobutanoic acid | C₁₁H₁₂O₃ | Intermediate in organic synthesis, often used in educational settings. wikipedia.org |

Significance of Fluorinated Organic Compounds in Contemporary Research

Table 2: Impact of Fluorination on Molecular Properties

| Property | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Often increased. chimia.ch | The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic degradation. chimia.ch |

| Bioavailability | Can be enhanced. numberanalytics.com | Fluorine can increase lipophilicity, which may improve absorption and membrane permeability. numberanalytics.com |

| Binding Affinity | Can be modulated or increased. researchgate.net | Fluorine's electronegativity can alter electronic interactions with target proteins or enzymes. |

| Potency | Often increased. researchgate.net | Enhanced binding and improved metabolic stability can lead to higher intrinsic activity. researchgate.net |

Historical Context of 4-(4-Fluoro-3-methylphenyl)butanoic Acid Studies

While detailed historical records documenting the first synthesis and characterization of this compound (CAS Number 331-43-1) are not extensively detailed in readily available literature, its synthesis can be understood within the broader context of established organic chemistry reactions. The preparation of structurally similar compounds often involves methods like the Friedel–Crafts reaction. For example, the synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid is achieved through a Friedel–Crafts acylation of toluene (B28343) with succinic anhydride (B1165640). wikipedia.org Similarly, the synthesis of 4-phenylbutyric acid can be accomplished by reacting benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride. google.com

The synthesis of this compound would likely involve a multi-step process starting with a substituted fluoromethylphenyl precursor, followed by the construction of the butanoic acid side chain. The specific challenge in its synthesis lies in the controlled functionalization of the aromatic ring to achieve the desired substitution pattern.

Current Research Landscape and Future Directions for this compound

Current research into this compound focuses primarily on its potential applications in medicinal chemistry and as a synthetic intermediate. Studies have indicated that the compound exhibits anti-inflammatory and analgesic properties, suggesting its potential as a lead compound for developing new therapeutic agents. The mechanism may involve the inhibition of enzymes or receptors within inflammatory pathways.

The compound has also been investigated for its anti-cancer activity, with some research showing it can inhibit the proliferation of certain cancer cell lines. The presence of the fluorine atom is significant, as it is expected to enhance the molecule's metabolic stability, a desirable trait in drug design.

Beyond its direct biological activities, this compound serves as a valuable intermediate in organic synthesis. Its structure allows for a variety of chemical transformations, enabling the creation of more complex molecules for use in the pharmaceutical and agrochemical industries.

Future research is likely to continue exploring these avenues. Further investigation into its mechanism of action could lead to the development of more potent and selective anti-inflammatory or anti-cancer drugs. Optimization of its structure could yield new derivatives with improved pharmacokinetic properties. Additionally, its role as a synthetic building block will continue to be exploited in the creation of novel chemical entities for a wide range of scientific applications.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-fluoro-3-methylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-8-7-9(5-6-10(8)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULMKQGHCXYECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424658 | |

| Record name | 4-(4-fluoro-3-methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-43-1 | |

| Record name | 4-Fluoro-3-methylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-fluoro-3-methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 4 4 Fluoro 3 Methylphenyl Butanoic Acid

Established Synthetic Routes and Reaction Conditions

The most established and direct pathway for the synthesis of 4-arylbutanoic acids involves a two-step sequence: a Friedel-Crafts acylation followed by a reduction of the resulting ketone. This classical approach is widely utilized for its reliability and the accessibility of its starting materials.

A primary proposed route begins with the Friedel-Crafts acylation of 2-fluorotoluene (B1218778) with succinic anhydride (B1165640). This reaction, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃), forms the intermediate 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid. The carbonyl group of this intermediate is then reduced to a methylene (B1212753) group to yield the final product, 4-(4-fluoro-3-methylphenyl)butanoic acid. Common methods for this reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). organic-chemistry.orgscience-revision.co.uk

An alternative, more modern approach involves the palladium-catalyzed carbonylation of a corresponding allylarene. This method can selectively produce 4-arylbutanoic acids from allylbenzenes using formic acid as a carbon monoxide surrogate under milder conditions than traditional carbonylation reactions. acs.org

Table 1: Overview of Plausible Established Synthetic Routes

| Route | Step 1 | Step 2 | Key Advantages |

|---|---|---|---|

| Friedel-Crafts | Acylation of 2-fluorotoluene with succinic anhydride | Reduction of the intermediate keto acid | High reliability, well-documented, accessible reagents. organic-chemistry.org |

| Carbonylation | Palladium-catalyzed reaction of an allyl precursor with a CO source | - | High selectivity, avoids stoichiometric Lewis acids. acs.org |

Starting Material Considerations: 4-fluoro-2-methylbenzoic acid and Related Precursors

The selection of the starting material is critical for the efficiency of the synthesis. For the widely-used Friedel-Crafts acylation route, the most logical precursor is 2-fluorotoluene . Its reaction with succinic anhydride would directly install the butanoic acid chain at the para position relative to the fluorine atom, which is the most electronically favorable and sterically accessible site.

Consideration of 4-fluoro-2-methylbenzoic acid as a starting material, as suggested by the outline, presents a more circuitous pathway. Synthesizing a 4-arylbutanoic acid from a benzoic acid precursor is not a standard approach. It would necessitate an initial, and often challenging, reduction of the carboxylic acid group to a methyl group to form 2-fluorotoluene before proceeding with the Friedel-Crafts acylation. Alternatively, other multi-step transformations would be required to build the butanoic acid chain, making this a less efficient starting point compared to 2-fluorotoluene.

For other modern synthetic strategies, such as palladium-catalyzed carbonylative transformations, a precursor like 4-allyl-1-fluoro-2-methylbenzene would be the appropriate starting material. acs.org

Key Reagents and Catalysts in Butanoic Acid Moiety Formation

The formation of the butanoic acid moiety is contingent on specific reagents and catalysts that drive the key transformations.

In the Friedel-Crafts Acylation pathway, the key reagents include:

Acylating Agent: Succinic anhydride is the ideal choice as it provides the necessary four-carbon backbone for the butanoic acid chain. stackexchange.com

Lewis Acid Catalyst: A stoichiometric amount of a strong Lewis acid is typically required. Aluminum chloride (AlCl₃) is the most common and effective catalyst for this reaction. organic-chemistry.orgnih.gov Other Lewis acids such as zinc chloride, iron chloride, and boron trifluoride can also be used. google.com

Following acylation, the reduction of the intermediate keto acid (4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid) is performed using one of several established methods:

Clemmensen Reduction: This method employs a mixture of zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl) .

Wolff-Kishner Reduction: This reaction uses hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH) , typically in a high-boiling solvent like ethylene (B1197577) glycol. organic-chemistry.org

Catalytic Hydrogenation: A milder alternative involves hydrogenation with a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas. organic-chemistry.org

Reaction Optimization: Temperature, pH, and Solvent Effects

Optimizing reaction conditions is crucial for maximizing yield and minimizing side products.

Temperature: Friedel-Crafts acylations are often initiated at low temperatures (e.g., 0-5 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or gently heated to ensure completion. google.com The temperature must be carefully controlled to prevent unwanted side reactions or rearrangement of the acylium ion. Reduction reactions also have specific temperature requirements; for instance, the Wolff-Kishner reduction requires high temperatures (180-200 °C) to drive the reaction.

pH: The pH is a critical factor, particularly during the workup stages. The Friedel-Crafts reaction mixture is quenched in an acidic aqueous solution to decompose the aluminum chloride complex. The final carboxylic acid product is often purified by extracting it into a basic aqueous solution (e.g., sodium hydroxide) to form its water-soluble salt, washing away neutral organic impurities, and then re-acidifying the aqueous layer to precipitate the pure acid. google.com The Clemmensen reduction operates under strongly acidic conditions, while the Wolff-Kishner reduction is performed in a strongly basic medium.

Solvent: The choice of solvent can significantly impact the Friedel-Crafts reaction. Common solvents are inert and aprotic, such as nitrobenzene (B124822) or carbon disulfide. In some cases, the aromatic substrate itself can be used as the solvent if it is liquid and used in excess. nih.gov For reduction reactions, the solvent choice depends on the specific method. For example, high-boiling polar solvents like ethylene glycol are used in the Wolff-Kishner reduction to achieve the necessary high temperatures.

Advanced Synthetic Strategies

Beyond the classical methods, advanced strategies offer improvements in selectivity and sustainability. These approaches are particularly relevant for creating specialized analogs or for aligning with modern manufacturing principles.

Stereoselective Synthesis Approaches for Chiral Analogs

While this compound is achiral, the synthesis of chiral analogs, such as the structurally related (R)- or (S)-3-(4-fluoro-3-methylphenyl)butanoic acid , requires stereoselective methods. These approaches are vital for producing enantiomerically pure compounds, which is often a requirement in pharmaceutical applications.

Prominent methods for the asymmetric synthesis of 3-arylbutanoic acids include:

Asymmetric Hydrogenation: This involves the rhodium-catalyzed hydrogenation of a prochiral precursor, such as 3-(4-fluoro-3-methylphenyl)but-3-enoic acid. The use of a chiral phosphine (B1218219) ligand (e.g., a BINAP derivative) complexed to the rhodium center induces high enantioselectivity in the final product. nih.gov

Catalytic Asymmetric Conjugate Addition: A highly effective method is the enantioselective Michael addition of an arylboronic acid to an α,β-unsaturated ester. For instance, (4-fluoro-3-methylphenyl)boronic acid can be added to ethyl crotonate in the presence of a rhodium catalyst and a chiral BINAP ligand. orgsyn.org Subsequent hydrolysis of the resulting ester yields the enantiomerically enriched carboxylic acid. This method is known for its high yields and excellent enantiomeric purity. orgsyn.orgnih.gov

Table 2: Comparison of Stereoselective Synthesis Methods for Chiral Analogs

| Method | Catalyst/Reagent | Precursor Type | Typical Selectivity (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium complex with chiral ligand (e.g., BINAP) | α,β-Unsaturated acid | >95% nih.gov |

| Conjugate Addition | Rhodium/chiral ligand with an arylboronic acid | α,β-Unsaturated ester (e.g., ethyl crotonate) | >99% orgsyn.org |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous materials, and improving energy efficiency.

Key green strategies applicable to the established Friedel-Crafts route include:

Catalyst Modification: The traditional use of stoichiometric AlCl₃ generates large amounts of corrosive, hazardous waste. Greener alternatives include using catalytic amounts of more environmentally benign Lewis acids or employing solid acid catalysts (e.g., zeolites) that can be easily recovered and recycled.

Solvent-Free Conditions: Mechanochemistry, which involves conducting reactions by ball milling solids in the absence of a solvent, represents a significant green advancement. Friedel-Crafts acylations have been successfully performed under these conditions, completely eliminating the need for toxic solvents like nitrobenzene or halogenated hydrocarbons. nih.gov

Alternative Reagents: Methanesulfonic anhydride has been identified as a "greener" promoter for Friedel-Crafts acylation. This metal- and halogen-free reagent allows the reaction to proceed efficiently, and its byproducts are less harmful than traditional Lewis acid waste streams. organic-chemistry.orgacs.org

Improving Atom Economy: Advanced catalytic methods, such as the direct carbonylation of allylarenes, offer better atom economy compared to the multi-step Friedel-Crafts and reduction sequence, as they construct the molecule more directly with fewer stoichiometric reagents and byproducts. acs.org The use of ionic liquids as recyclable reaction media also aligns with green chemistry principles by minimizing solvent waste. numberanalytics.com

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. uc.pt The modular nature of flow chemistry systems allows for the coupling of different reactors and in-line purification, making it a versatile and efficient process. uc.pt While specific examples detailing the synthesis of this compound using flow chemistry are not extensively documented in the provided results, the principles of flow chemistry are applicable to its synthesis. For instance, multi-step sequences, such as those used for the synthesis of various heterocyclic compounds, can be adapted. uc.pt This could involve, for example, a Friedel-Crafts acylation reaction in a flow reactor, similar to procedures used for related aromatic ketones. google.com The use of packed-bed reactors with immobilized reagents or catalysts can further streamline the synthesis and purification process. thieme-connect.de

Derivatization of this compound for Research Purposes

The chemical structure of this compound provides multiple sites for modification, allowing for the creation of a diverse range of derivatives for various research applications.

Esterification Reactions and Derivatives

The carboxylic acid group of this compound is a prime target for derivatization through esterification. The Fischer esterification, a classic method, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid, to form the corresponding ester. masterorganicchemistry.comyoutube.com This equilibrium reaction can be driven towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Alcohol (e.g., Methanol, Ethanol) | Acid (e.g., H₂SO₄, TsOH) | Corresponding Ester |

Substitution Reactions on the Fluorinated Aromatic Ring

The fluorinated aromatic ring of this compound can undergo substitution reactions. The fluorine atom, being highly electronegative, deactivates the ring towards electrophilic aromatic substitution. numberanalytics.com However, it can be a leaving group in nucleophilic aromatic substitution (SNA r) reactions, particularly when activated by electron-withdrawing groups. numberanalytics.comresearchgate.net The position of substitution will be directed by the existing methyl and butanoic acid groups. Reactions can involve the replacement of the fluorine atom with nucleophiles like amines or alkoxides. numberanalytics.com It is important to note that direct fluorination of aromatic rings is often too reactive and can be explosive, making the use of fluorinating agents necessary in many synthetic routes. libretexts.org

Synthesis of Hexacyclic Camptothecin (B557342) Analogues Incorporating the Compound

The structural motif of this compound can be incorporated into more complex molecules with potential biological activity. For example, derivatives of this compound could serve as building blocks in the synthesis of novel analogues of camptothecin, a potent anticancer agent. The synthesis of hexacyclic camptothecin analogues often involves multi-step sequences to construct the complex ring system. nih.gov While a direct synthesis using this compound is not explicitly detailed, its structural features could be integrated into the A-ring of the camptothecin scaffold to potentially modify its pharmacological properties. nih.gov

Iii. Computational and Theoretical Chemistry Studies

Molecular Structure and Geometry Optimization

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. biointerfaceresearch.com DFT calculations are often employed for geometry optimization and to predict various molecular properties. The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

For organic molecules like 4-(4-Fluoro-3-methylphenyl)butanoic acid, a common choice of functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional is known to provide a good balance between accuracy and computational cost for a wide range of chemical systems. pku.edu.cn

The basis set is a set of mathematical functions used to represent the electronic wave function. A larger and more flexible basis set generally leads to more accurate results. For a molecule containing fluorine, it is important to use a basis set that can adequately describe polarization and diffuse functions. A commonly used basis set for such calculations is 6-311++G(d,p), which includes diffuse functions (++) for describing anions and lone pairs, and polarization functions (d,p) for describing the non-spherical nature of electron density in bonds. nih.gov

Table 1: Representative Functionals and Basis Sets for DFT Calculations

| Component | Examples | Description |

| Functional | B3LYP, PBE0, M06-2X | Approximations to the exchange-correlation energy in DFT. |

| Basis Set | 6-31G(d), 6-311++G(d,p), aug-cc-pVTZ | Sets of functions used to build molecular orbitals. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds in its butanoic acid chain, a thorough conformational analysis is crucial to identify the most stable conformers.

Table 2: Illustrative Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~180° (anti) | 0.00 |

| 2 | ~60° (gauche) | 1.25 |

| 3 | ~-60° (gauche) | 1.25 |

| 4 (Eclipsed) | 0° | 5.00 |

Note: This data is illustrative and represents typical energy differences between conformers.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical reactivity, spectroscopic properties, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive and less stable. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich fluoromethylphenyl ring, while the LUMO is likely to be centered on the electron-accepting carboxylic acid group. This separation of the frontier orbitals suggests the possibility of intramolecular charge transfer upon electronic excitation.

Table 3: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are representative for a molecule of this type and are for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis can be used to quantify the charge distribution on different atoms, analyze hybridization, and investigate intramolecular interactions, such as hyperconjugation.

For this compound, NBO analysis can reveal the delocalization of electron density from the lone pairs of the oxygen and fluorine atoms to the antibonding orbitals of adjacent bonds. This analysis provides a quantitative measure of these stabilizing interactions, which can influence the molecule's geometry and reactivity. The second-order perturbation theory analysis of the Fock matrix within the NBO framework is particularly useful for identifying and quantifying these charge transfer interactions.

Table 4: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix for Key Orbital Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O1 | σ(C=O) | 25.5 |

| LP(2) O2 | σ(C-O) | 18.2 |

| σ(C-H) | σ(C-C) | 5.1 |

| π(C=C) phenyl | π(C=C) phenyl | 19.8 |

Note: This data is hypothetical and for illustrative purposes to show the type of information obtained from an NBO analysis.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a deficiency of electrons.

For this compound, the MEP map is expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them likely sites for electrophilic attack. The fluorine atom would also contribute to a region of negative potential. Conversely, the hydrogen atom of the carboxylic acid group would exhibit a region of high positive potential, indicating its acidic nature and susceptibility to nucleophilic attack. The aromatic ring would show a more complex potential distribution due to the presence of the electron-donating methyl group and the electron-withdrawing fluorine atom.

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods allow for the accurate prediction of various spectra, which can then be correlated with experimental findings to confirm the molecular structure and understand its vibrational and electronic properties.

Density Functional Theory (DFT) calculations are a cornerstone for simulating the vibrational spectra of molecules. biointerfaceresearch.comtsijournals.com By employing methods such as B3LYP with a basis set like 6-311++G(d,p), it is possible to perform geometry optimization and calculate the harmonic vibrational frequencies of this compound. tsijournals.comnih.gov These calculated frequencies correspond to specific vibrational modes, such as the stretching and bending of bonds (e.g., C=O, O-H, C-F, and aromatic C-H).

The simulated FT-IR and FT-Raman spectra can be compared with experimental data. nih.gov Often, calculated frequencies are scaled to correct for anharmonicity and limitations in the theoretical model, leading to a strong agreement between theoretical and experimental values. nih.gov This correlation provides a detailed assignment of the observed spectral bands to specific molecular vibrations, confirming the compound's structural integrity.

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies This table presents hypothetical data for illustrative purposes.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3450 | 3435 |

| C=O Stretch | Carboxylic Acid | 1725 | 1710 |

| C-F Stretch | Fluoro-phenyl | 1255 | 1248 |

Theoretical calculations are highly valuable for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shieldings of a molecule. mdpi.com The quality of these predictions is heavily dependent on the chosen functional and basis set. mdpi.com

For fluorinated aromatic compounds like this compound, predicting ¹⁹F NMR chemical shifts is of particular interest. researchgate.net While challenging due to the high electron density of fluorine, computational models can achieve accuracies within a few ppm of experimental values, which is sufficient to assign specific shifts to fluorine atoms in different chemical environments. researchgate.netnih.gov Comparing the predicted chemical shifts with experimental NMR data is a critical step in structural elucidation and confirmation.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) This table presents hypothetical data for illustrative purposes relative to a standard (e.g., TMS for ¹H/¹³C, CFCl₃ for ¹⁹F).

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|---|

| ¹H | Carboxylic Acid (OH) | 12.1 | 12.0 |

| ¹³C | Carbonyl (C=O) | 178.5 | 178.2 |

| ¹³C | C-F | 162.0 | 161.5 |

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating UV-Visible absorption spectra. mdpi.comresearchgate.net This technique calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of peaks in the UV-Vis spectrum. mdpi.com

These calculations provide insight into the electronic transitions occurring within the molecule, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other frontier orbitals. mdpi.com The predicted spectrum for this compound would show characteristic absorptions related to the π→π* transitions of the phenyl ring. The difference between theoretical and experimental λmax values is often minimal, validating the computational approach. mdpi.com

Table 3: Example of Predicted Electronic Transitions from TD-DFT This table presents hypothetical data for illustrative purposes.

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO → LUMO | 4.85 | 255 | 0.15 |

| HOMO-1 → LUMO | 5.20 | 238 | 0.08 |

Advanced Computational Modeling in Drug Discovery

Beyond spectroscopic predictions, computational modeling plays a vital role in evaluating the potential of molecules as therapeutic agents. Techniques like molecular docking and molecular dynamics are essential for understanding how a compound might interact with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.govresearchgate.net For this compound, docking studies would involve placing the molecule into the active site of a specific protein to assess its binding affinity and interaction patterns.

The process utilizes scoring functions to estimate the free energy of binding (ΔG), which indicates the strength of the interaction. nih.govresearchgate.net Analysis of the best-docked poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.govresearchgate.net These investigations are crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Table 4: Illustrative Molecular Docking Results against a Hypothetical Protein Target This table presents hypothetical data for illustrative purposes.

| Protein Target | Binding Energy (kcal/mol) | Inhibition Constant (Ki, est.) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| Enzyme X | -8.5 | 250 nM | Arg120, Tyr210, Phe330 | H-Bond, π-π Stacking, Hydrophobic |

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the atomic movements of the system, providing a dynamic view of the binding interactions. nih.gov

Key parameters analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. mdpi.com A stable complex is characterized by low RMSD values throughout the simulation. nih.govmdpi.com These simulations are critical for validating docking results and confirming that the ligand can maintain a stable binding mode within the protein's active site. nih.govmdpi.com

Table 5: Summary of Hypothetical Molecular Dynamics Simulation Parameters This table presents hypothetical data for illustrative purposes.

| System | Simulation Time (ns) | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key Stable Interactions |

|---|---|---|---|---|

| Protein X + Ligand | 100 | 1.8 | 1.2 | H-bond with Arg120 |

Prediction of Pharmacokinetic Properties (ADME)

Currently, there are no publicly available, detailed research findings from computational or theoretical studies specifically focused on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Extensive searches of scientific literature and chemical databases did not yield specific preclinical data sets for this compound.

In the absence of direct research, the ADME profile of a novel compound like this compound would typically be predicted using various in silico models. mdpi.commdpi.com These computational tools are essential in early-phase drug discovery for forecasting the pharmacokinetic behavior of a molecule and identifying potential liabilities before extensive laboratory testing. mdpi.com Models such as those provided by SwissADME, ADMETlab, and pkCSM are widely used for these predictions. mdpi.comnih.gov

For a compound of this nature, the following parameters would be assessed to generate a comprehensive predicted ADME profile:

Absorption:

Human Intestinal Absorption (HIA): Predictions would estimate the percentage of the compound absorbed through the human intestine after oral administration. mdpi.com

Caco-2 Permeability: This model simulates the permeability of the intestinal epithelial cell layer. A high predicted permeability value suggests good potential for absorption. mdpi.com

P-glycoprotein (P-gp) Substrate/Inhibitor: In silico tools would predict whether the compound is a substrate or inhibitor of P-gp, an efflux transporter that can limit drug absorption. mdpi.com

Distribution:

Plasma Protein Binding (PPB): This parameter estimates the extent to which the compound will bind to proteins in the blood plasma, which affects its availability to reach target tissues. nih.gov

Blood-Brain Barrier (BBB) Permeability: Models predict the ability of the compound to cross the blood-brain barrier and enter the central nervous system. researchgate.net

Volume of Distribution (VDss): This value indicates the theoretical volume into which the drug distributes at a steady state. mdpi.com

Metabolism:

Cytochrome P450 (CYP) Substrate/Inhibitor: Predictions would identify which CYP450 enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes, which is crucial for assessing potential drug-drug interactions. mdpi.com

Excretion:

Total Clearance (CL): This parameter estimates the body's efficiency in eliminating the compound. nih.gov

Half-life (t½): The predicted half-life indicates the time it would take for the concentration of the compound in the body to be reduced by half. nih.govnih.gov

Without specific studies on this compound, a definitive data table cannot be constructed. The generation of such a table would require de novo computational analysis using specialized software.

Iv. Biological and Medicinal Chemistry Research Applications

Pharmacological Investigations and Therapeutic Potential

There is no available data to support or refute the anti-inflammatory properties of 4-(4-Fluoro-3-methylphenyl)butanoic acid.

The analgesic properties of this compound have not been reported in any scientific literature.

Antitumor and Anticancer Activity

There is no publicly available research detailing the antitumor or anticancer activities of this compound. Studies investigating its efficacy against cancer cell lines, in vivo tumor models, or its mechanism of action in oncology are not present in the accessible scientific literature.

Metabolism and Biotransformation Pathways

Detailed studies on the metabolism and biotransformation of this compound have not been published.

There is no available data identifying the major or minor metabolites of this compound in any biological system.

Information regarding the specific cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) enzymes involved in the metabolism of this compound is not available.

The potential for oxidative defluorination as a metabolic pathway for this compound has not been investigated or reported in the scientific literature.

Structure-Activity Relationship (SAR) Studies

There are no published structure-activity relationship (SAR) studies for this compound. Such studies, which are crucial for understanding how the chemical structure of a compound influences its biological activity, have not been reported for this specific molecule in the context of any therapeutic target.

Influence of Fluorination on Pharmacological Activity

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly alter a molecule's steric and electronic profile. mdpi.com These modifications can lead to improved metabolic resistance, greater chemical stability, and enhanced membrane permeability. mdpi.com

In the context of designing new active compounds, fluorination can increase potency and selectivity towards specific biological targets. nih.gov For example, studies on histone deacetylase (HDAC) inhibitors have shown that fluorinated derivatives can be two to nine times more active than their unfluorinated analogues. nih.gov This enhancement is often attributed to the increased acidity of adjacent functional groups, which can lead to stronger binding interactions with target enzymes. nih.gov Research using density functional theory on antioxidants like ferulic acid has revealed that fluorination can alter stability, solubility, and molecular polarity, which are critical factors for pharmacological activity. nih.gov The strategic placement of fluorine can influence intramolecular hydrogen bonding and charge transfers within a molecule, further modulating its biological function. nih.gov Therefore, the presence of the fluorine atom in this compound is anticipated to have a profound influence on its pharmacokinetic and pharmacodynamic profile compared to its non-fluorinated counterpart.

Table 1: General Effects of Fluorination in Medicinal Chemistry

| Property Affected | Influence of Fluorination | Potential Pharmacological Consequence |

|---|---|---|

| Metabolic Stability | The Carbon-Fluorine (C-F) bond is very strong and stable, resisting metabolic cleavage. mdpi.com | Increased drug half-life and bioavailability. |

| Binding Affinity | Fluorine's high electronegativity can alter the acidity (pKa) of nearby protons and create favorable electrostatic interactions (e.g., with enzyme active sites). nih.gov | Enhanced potency and selectivity. |

| Lipophilicity | A single fluorine atom can increase lipophilicity, which may affect how the molecule crosses biological membranes. | Improved membrane permeability and absorption. |

| Conformation | The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a more biologically active shape. | Optimized interaction with target receptors or enzymes. |

Impact of Substituent Modifications on Biological Profiles

The biological profile of a compound is highly sensitive to modifications of its substituents. In molecules like this compound, changes to the groups on the phenyl ring or the butanoic acid chain can drastically alter its activity. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into effective drugs. For instance, research on a series of substituted pentanoic acids revealed that specific substitutions were key to inducing apoptosis in cancer cell lines. nih.gov

The type, position, and electronic nature of substituents play a pivotal role. In the development of new Schiff bases with antimicrobial properties, various substituents on a phenyl ring were tested, showing that different groups resulted in a range of antibacterial and antifungal activities. nih.gov For this compound, the methyl group at position 3 of the phenyl ring is an important feature. Its electron-donating nature and steric bulk, in combination with the electron-withdrawing fluorine atom at position 4, create a unique electronic and steric environment that dictates how the molecule interacts with biological targets. Modifying this methyl group—for example, by changing its position, replacing it with a larger alkyl group, or substituting it with an electron-withdrawing group like a trifluoromethyl—would be expected to significantly impact the compound's biological profile.

Comparative Studies with Structurally Similar Compounds

Analogs with Modified Phenyl Substituents

To understand the specific contributions of the fluoro and methyl groups of this compound, it is useful to compare it with structurally similar analogs that have different substitution patterns on the phenyl ring. The synthesis of analogs such as 4-(4-Methylphenyl)-4-oxobutanoic acid via a Friedel–Crafts reaction is a common procedure in organic chemistry. wikipedia.org This compound shares the methylphenyl and butanoic acid moieties but differs by the absence of fluorine and the presence of a ketone.

Table 2: Structural Comparison of Phenylbutanoic Acid Analogs

| Compound Name | Phenyl Ring Substituents | Butanoic Acid Chain Modification |

|---|---|---|

| This compound | 4-Fluoro, 3-Methyl | None |

| 4-(4-Methylphenyl)-4-oxobutanoic acid wikipedia.org | 4-Methyl | 4-oxo (ketone) |

| 4,4-Difluoro-3-(4-fluoro-3-methylphenyl)butanoic acid chemsrc.com | 4-Fluoro, 3-Methyl | 4,4-Difluoro |

| 3-(3-fluoro-4-methylphenyl)butanoic acid | 3-Fluoro, 4-Methyl (isomeric) | None |

Comparisons with Other Butanoic Acid Derivatives

The butanoic acid backbone is a feature found in many biologically active molecules. ontosight.ai Butanoic acid itself, also known as butyric acid, is a short-chain fatty acid known to have anti-tumor functions, primarily attributed to its action as a histone deacetylase (HDAC) inhibitor. biointerfaceresearch.com This provides a foundational context for the potential biological activity of its derivatives.

V. Advanced Research Methodologies and Techniques

Analytical Method Development for Research Quantitation

The accurate quantification of 4-(4-Fluoro-3-methylphenyl)butanoic acid in various matrices is fundamental for research and development. This is typically achieved through the development of robust analytical methods, with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) being the cornerstones of such analytical endeavors.

The development of an HPLC method for the quantification of this compound would be a primary step in its analytical characterization. A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of aromatic carboxylic acids. nih.gov The separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. pensoft.net

For a compound like this compound, the mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. pensoft.net The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the carboxylic acid group and, consequently, its retention on the column. ijcce.ac.ir To ensure the acid is in its non-ionized form and thus better retained, the pH of the mobile phase is often kept acidic, for instance, by using a phosphate (B84403) buffer or adding a small amount of an acid like formic acid or trifluoroacetic acid. ijcce.ac.irsielc.com

Detection is commonly performed using a UV detector, as the phenyl ring in the molecule allows for the absorption of UV light. sielc.com The selection of the detection wavelength would be optimized to achieve the highest sensitivity for this compound.

A hypothetical set of HPLC parameters for the analysis of this compound is presented in the table below.

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:0.1% Phosphoric Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 225 nm |

| Run Time | 10 minutes |

Method validation would be performed to ensure its suitability for its intended purpose, assessing parameters such as linearity, accuracy, precision, selectivity, and robustness. pensoft.net

Mass spectrometry is a powerful technique for the structural elucidation and sensitive quantification of compounds like this compound. When coupled with HPLC (LC-MS), it provides a high degree of selectivity and sensitivity.

In mass spectrometric analysis, the molecule is first ionized. For a carboxylic acid, electrospray ionization (ESI) is a common technique, which can be operated in either positive or negative ion mode. In positive ion mode, the molecule would likely be detected as the protonated molecule [M+H]⁺. In negative ion mode, it would be observed as the deprotonated molecule [M-H]⁻.

The fragmentation pattern of the molecule in the mass spectrometer provides valuable structural information. For this compound, fragmentation would likely occur at the carboxylic acid group and along the butanoic acid chain. libretexts.org Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, mass 17) and the loss of the entire carboxyl group (•COOH, mass 45). libretexts.org Cleavage of the alkyl chain can also occur. The study of these fragmentation patterns is essential for the structural confirmation of the compound and for developing quantitative methods using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

A table of predicted mass-to-charge ratios (m/z) for the parent ion and potential fragments of this compound is provided below.

Table 2: Predicted Mass-to-Charge (m/z) Ratios for this compound and its Fragments

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ (Parent Ion) | 197.09 |

| [M-H]⁻ (Parent Ion) | 195.08 |

| [M-OH]⁺ | 179.08 |

| [M-COOH]⁺ | 151.08 |

In Vitro and In Vivo Research Models

To understand the biological effects of this compound, researchers would utilize a variety of in vitro and in vivo models. These models are essential for assessing the compound's biological activity and for guiding further pharmacological research.

In vitro cell line studies are a fundamental first step in evaluating the biological activity of a new compound. springernature.com These studies allow for the rapid screening of a compound's effects on cells in a controlled environment. pcbis.fr A wide variety of human cell lines are available, representing different tissues and disease states, such as cancer or normal tissue. researchgate.net

To assess the general cytotoxicity of this compound, a panel of cell lines could be used. This might include liver cancer cell lines (e.g., HepG2), lung cancer cell lines (e.g., A549), and normal human fibroblast cell lines to determine if the compound has a selective effect on cancerous cells. researchgate.netresearchgate.net

A common method to assess cell viability is the MTT assay. pcbis.fr This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. pcbis.fr Cells would be exposed to a range of concentrations of the compound for a defined period (e.g., 24, 48, or 72 hours). nih.gov The results would be used to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

The table below illustrates the type of data that would be generated from a hypothetical cell viability study.

Table 3: Illustrative Example of Cell Viability Data from an MTT Assay

| Concentration (µM) | % Cell Viability (HepG2) | % Cell Viability (Normal Fibroblasts) |

|---|---|---|

| 0 (Control) | 100 | 100 |

| 1 | 98 | 99 |

| 10 | 85 | 95 |

| 50 | 52 | 88 |

| 100 | 25 | 75 |

Based on such data, researchers can make an initial assessment of the compound's potency and selectivity.

Following promising in vitro results, in vivo studies using animal models are conducted to understand the pharmacological effects of a compound in a whole organism. mdpi.com Rodent models, such as mice and rats, are frequently used in the early stages of drug discovery due to their physiological similarities to humans and the availability of established disease models. patsnap.comyoutube.com

Given that some phenylalkanoic acid derivatives exhibit anti-inflammatory properties, a relevant animal model for this compound would be one that assesses anti-inflammatory activity. bookpi.orgnih.gov A widely used model for acute inflammation is the carrageenan-induced paw edema model in rats. gyanvihar.org In this model, inflammation is induced by injecting carrageenan into the rat's paw, which causes swelling (edema). gyanvihar.org

The test compound would be administered to the animals, typically orally or via injection, before the carrageenan injection. bookpi.org The volume of the paw is measured at various time points after the induction of inflammation to determine the extent of swelling. gyanvihar.org A reduction in paw volume in the treated group compared to a control group would indicate that the compound has anti-inflammatory activity.

The following table provides an example of the kind of data that would be collected in such a study.

Table 4: Representative Data from a Carrageenan-Induced Paw Edema Study in Rats

| Treatment Group | Paw Volume Increase (%) after 3 hours |

|---|---|

| Vehicle Control | 65 |

| Compound (10 mg/kg) | 45 |

| Compound (30 mg/kg) | 28 |

| Positive Control (e.g., Indomethacin) | 25 |

Such in vivo studies are critical for evaluating a compound's efficacy and for providing data that can support further preclinical development. nih.gov

Vi. Conclusion and Future Perspectives in 4 4 Fluoro 3 Methylphenyl Butanoic Acid Research

Summary of Key Academic Contributions

Direct and specific academic contributions to the study of 4-(4-Fluoro-3-methylphenyl)butanoic acid are not extensively documented in peer-reviewed journals. However, the foundational research on structurally similar compounds, particularly in the realm of medicinal chemistry, offers valuable insights. Phenylbutanoic acid derivatives are recognized for their potential as scaffolds in drug discovery. For instance, research into related compounds has highlighted their utility as anti-cancer agents. One Japanese patent suggests that compounds with a similar structural motif may be explored for their anti-tumor properties, although it does not provide specific data on this compound itself. google.com The inclusion of a fluorine atom and a methyl group on the phenyl ring are common strategies in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and target binding affinity.

General research on phenylbutyric acid and its derivatives has shown promise in the treatment of various diseases, including urea (B33335) cycle disorders and sickle cell disease. google.com Furthermore, derivatives of 4-phenylbutyric acid have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines, including ovarian, breast, and lung carcinomas. researchgate.net These studies provide a basis for hypothesizing the potential biological activities of this compound.

Table 1: Key Research Areas for Phenylbutanoic Acid Derivatives

| Research Area | Key Findings for Related Compounds | Potential Relevance for this compound |

| Oncology | Derivatives show cytotoxic effects against various cancer cell lines. researchgate.netnih.govacs.org | Potential as an anti-tumor agent, warranting investigation. |

| Medicinal Chemistry | Fluorination can enhance metabolic stability and target affinity. nih.govresearchgate.net | The fluoro and methyl groups may confer advantageous pharmacological properties. |

| Genetic Disorders | Phenylbutyrate is used to treat urea cycle disorders. google.com | The core butanoic acid structure suggests a potential for broader therapeutic applications. |

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap is the near-complete absence of specific preclinical and clinical data for this compound. To build a comprehensive scientific profile of this compound, several key research avenues need to be explored:

Synthesis and Characterization: While the synthesis of similar compounds is documented, optimized and scalable synthetic routes specifically for this compound need to be developed and published. Detailed characterization using modern analytical techniques is also required.

Pharmacological Profiling: A thorough investigation into the in vitro and in vivo pharmacological effects of the compound is essential. This should include screening against a wide range of biological targets to identify its mechanism of action. Based on the literature for related compounds, initial studies could focus on its potential anti-proliferative effects on cancer cell lines. nih.gov

Pharmacokinetics and Toxicology: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the potential toxicity, is crucial for any compound with therapeutic potential. The presence of the fluorine atom is known to influence metabolic pathways, making this an important area of investigation. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the biological activity of the resulting analogs would provide valuable insights into the chemical features essential for its effects.

Translational Research Potential and Challenges

The translational potential of this compound is currently speculative but can be inferred from the applications of related compounds. If it demonstrates significant anti-tumor activity in preclinical models, it could be a candidate for further development as a cancer therapeutic. The key challenge is the lack of foundational data. Moving from a chemical entity to a clinical candidate requires substantial investment in research and development, including extensive preclinical testing and navigating the regulatory approval process. Without initial proof-of-concept studies demonstrating its efficacy and safety, its translational journey cannot begin.

A significant hurdle will be to differentiate its mechanism of action and efficacy from existing phenylbutyrate-based drugs and other anti-cancer agents. Identifying a specific molecular target or a unique pharmacological profile would be critical to securing interest and funding for its development.

Ethical Considerations in Biomedical Research of the Compound

As with any novel chemical entity being investigated for therapeutic use, the biomedical research of this compound must adhere to strict ethical guidelines. These include:

Responsible Conduct of Research: Ensuring the integrity of all preclinical data, including the accurate reporting of both positive and negative findings.

Animal Welfare: If in vivo studies are conducted, they must be ethically justified, well-designed to minimize animal suffering, and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).

Informed Consent and Patient Safety: Should the compound ever progress to clinical trials, the paramount considerations will be the safety of human participants and the process of obtaining fully informed consent.

Intellectual Property and Data Sharing: Transparent reporting of research findings in peer-reviewed publications is essential for scientific progress. At the same time, considerations around intellectual property rights for novel therapeutic agents must be managed.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Fluoro-3-methylphenyl)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the fluorinated aryl group to the butanoic acid backbone. For example, coupling 4-fluoro-3-methylphenylboronic acid with a bromobutanoic acid derivative using Pd(PPh₃)₄ as a catalyst in a THF/Na₂CO₃ system (70°C, 12h) achieves moderate yields (~65%) . Microwave-assisted synthesis (100W, 120°C, 30min) improves reaction efficiency by reducing time and increasing purity (yield: 78%, purity: 98% by HPLC) . Post-synthetic purification via recrystallization in ethanol/water (1:3 v/v) enhances crystallinity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare and NMR shifts with predicted values (e.g., δ ~7.2–7.4 ppm for aromatic protons, δ ~2.5 ppm for methyl groups adjacent to fluorine) .

- HPLC-MS : Electrospray ionization (ESI+) in methanol/0.1% formic acid confirms molecular weight (expected [M+H]⁺: 212.1) and purity (>95% by area normalization) .

- Elemental Analysis : Validate C, H, F content (theoretical: C 62.26%, H 5.66%, F 8.96%) .

Q. What are the key physicochemical properties relevant to solubility and stability in biological assays?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO (25 mg/mL), ethanol (15 mg/mL), and PBS (pH 7.4, 2 mg/mL). Solubility improves at pH >8 due to deprotonation of the carboxylic acid group .

- Stability : Stable at −20°C for >6 months in inert atmospheres. Avoid prolonged exposure to light or humidity, as the fluorine substituent may hydrolyze under acidic conditions (t₁/₂: 48h at pH 3) .

Advanced Research Questions

Q. How does the fluorine substitution pattern influence biological activity compared to non-fluorinated analogs?

- Methodological Answer : Fluorine at the 4-position enhances metabolic stability and lipophilicity (logP: 2.8 vs. 3.1 for non-fluorinated analogs), improving membrane permeability. Comparative studies show:

| Compound | Target Enzyme (IC₅₀) | Bioavailability (%) |

|---|---|---|

| This compound | COX-2 (12.5 µM) | 45 |

| 4-(3-Methylphenyl)butanoic acid | COX-2 (28.7 µM) | 22 |

| Fluorine’s electron-withdrawing effect stabilizes enzyme-inhibitor interactions via halogen bonding . |

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Validation : Replicate experiments using standardized protocols (e.g., ATP-based cell viability assays vs. trypan blue exclusion).

- Structural Confirmation : Verify compound identity via X-ray crystallography (CCDC deposition recommended) to rule out isomer contamination .

- Meta-Analysis : Cross-reference data from PubChem, EPA DSSTox, and peer-reviewed journals to identify outliers (e.g., conflicting IC₅₀ values due to varying cell lines) .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological profiles?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Fluorine’s van der Waals interactions with Leu384 improve binding affinity (ΔG: −9.2 kcal/mol vs. −7.8 kcal/mol for non-fluorinated analogs) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize electron-deficient aryl groups for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.